trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 16633-46-8
VCID: VC21036846
InChI: InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
SMILES: C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

CAS No.: 16633-46-8

Cat. No.: VC21036846

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid - 16633-46-8

Specification

CAS No. 16633-46-8
Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Standard InChI Key BIHOAKPNPOGWEV-DTWKUNHWSA-N
Isomeric SMILES C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
SMILES C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative with specific stereochemistry. Its structural identity is characterized by a trans orientation between the carboxylic acid group and the 4-nitrophenyl substituent on the cyclopropane ring.

Basic Identifiers

Table 1: Primary Chemical Identifiers

PropertyInformation
CAS Number16633-46-8
IUPAC Name(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Standard InChIInChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1
Standard InChIKeyBIHOAKPNPOGWEV-DTWKUNHWSA-N

The compound is also known by several synonyms, including "trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid" and "rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid" .

Structural Characteristics

The molecule possesses several key structural features:

  • A three-membered cyclopropane ring with inherent ring strain

  • A carboxylic acid functional group (-COOH)

  • A 4-nitrophenyl group with a nitro (-NO2) substituent at the para position

  • Trans stereochemistry between the carboxylic acid and the aryl substituent

This specific stereochemical arrangement contributes to the compound's chemical behavior and reactivity profile. The trans configuration is particularly important for its applications and properties, differentiating it from its cis isomer .

Physical and Chemical Properties

Physical Properties

Trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid exists as a solid at room temperature with the following physical characteristics:

Table 2: Physical Properties

PropertyValue
Physical StateSolid
Molecular Weight207.18-207.19 g/mol
SolubilityLimited data available; requires appropriate solvents for dissolution
Storage Temperature2-8°C recommended

Chemical Properties

The compound exhibits unique chemical properties due to its strained cyclopropane ring and functional groups:

  • Ring Strain: The cyclopropane moiety contains significant ring strain, which enhances the compound's reactivity in various chemical transformations.

  • Functional Group Reactivity: The carboxylic acid group can participate in typical acid-base reactions and can be converted to derivatives such as esters, amides, and acid chlorides. The nitro group on the phenyl ring possesses electron-withdrawing properties that influence the electronic distribution within the molecule.

  • Stereochemistry: The trans configuration of substituents on the cyclopropane ring influences the spatial arrangement and reactivity patterns of the molecule .

Cyclopropane derivatives like trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are known for their strained rings, which impart unique reactivity compared to other cyclic systems.

Synthesis Methods

Specific Synthetic Route Example

One approach described in literature involves:

  • Initial reaction with aldehydes (such as methyl 2-formylbenzoate)

  • Use of diazomethane (approximately 6.00 mmol)

  • Catalysis with transition metal complexes

  • Subsequent transformations to yield the desired trans-cyclopropane derivative

The general one-pot process may involve:

  • Initial preparation with copper(I) iodide and triphenylphosphine

  • Addition of the aldehyde substrate

  • Addition of a diazoacetate compound

  • Cooling and subsequent treatment with palladium catalyst

  • Final addition of diazomethane solution

These synthetic procedures require careful handling due to the use of reactive and potentially hazardous reagents such as diazomethane.

Analytical Characterization

Spectroscopic Analysis

Trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid can be characterized using various analytical techniques:

  • Infrared Spectroscopy (IR): Useful for identifying functional groups, particularly the carboxylic acid (C=O stretching) and nitro group vibrations.

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR reveals the cyclopropane ring protons with distinctive coupling patterns

    • 13C NMR shows characteristic carbon signals for the cyclopropane, carboxylic acid, and aromatic regions .

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the compound's structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity determination and quantitative analysis of the compound .

Applications and Research Use

Comparative Role in Drug Development

Cyclopropane-containing compounds have gained significance in pharmaceutical research:

  • Some cyclopropanecarboxamide derivatives have demonstrated activity as enzyme inhibitors, including nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with potential anticancer properties .

  • The unique geometrical constraints imposed by the cyclopropane ring can lead to conformationally restricted analogs with enhanced receptor binding properties.

Concentration1 mg5 mg10 mg
1 mM4.8265 mL24.1324 mL48.2649 mL
5 mM0.9653 mL4.8265 mL9.653 mL
10 mM0.4826 mL2.4132 mL4.8265 mL

These calculations are based on the molecular weight of 207.19 g/mol .

Shipping Conditions

Depending on the form and quantity:

  • Sample solutions (typically 25 μL, 10 mM) are shipped with blue ice

  • Larger quantities may be shipped at room temperature or with blue ice upon request

Hazard StatementDescriptionCategory
H302Harmful if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure

These classifications are based on the European Chemicals Agency (ECHA) C&L Inventory data for the compound .

Research Significance and Future Directions

Current Research Applications

Trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid and related cyclopropane derivatives have attracted interest in several research domains:

  • Medicinal Chemistry: Researchers are exploring cyclopropane-containing compounds as potential pharmacophores in drug design. The rigid three-membered ring can lock molecules into bioactive conformations, potentially enhancing binding to biological targets .

  • Synthetic Methodology: Development of efficient routes to trans-substituted cyclopropanes continues to be an active area of research, with implications for accessing complex molecular architectures .

  • Cancer Research: Recent investigations have explored the incorporation of cyclopropane carboxylic acid derivatives into compounds with potential anticancer activity. For example, novel 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives have shown promising results in cancer cell line testing .

Future Research Directions

Based on current trends, several promising research directions involving this compound can be anticipated:

  • Structure Optimization: Further modification of the basic scaffold to enhance biological activity or improve physicochemical properties

  • Mechanistic Studies: Investigation of reaction mechanisms involving the strained cyclopropane ring

  • Expanded Biological Screening: Testing against a broader range of biological targets to identify novel applications

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic routes to access the compound and its derivatives

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